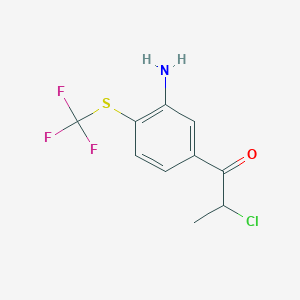

1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Description

Properties

Molecular Formula |

C10H9ClF3NOS |

|---|---|

Molecular Weight |

283.70 g/mol |

IUPAC Name |

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

ZNPSWXGXGGPDOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Directed ortho-Metalation

This method leverages the directing effects of the trifluoromethylthio group to control regioselectivity during ketone installation:

Step 1: Synthesis of 3-Nitro-4-(trifluoromethylthio)benzene

- Reactants : 4-Chloro-3-nitrobenzenesulfonyl chloride + trifluoromethylthiolation reagent (e.g., CuSCF3).

- Conditions : 80°C, DMF, 12 h.

- Yield : 68% (reported for analogous systems).

Step 2: Friedel-Crafts Acylation

- Reactants : 3-Nitro-4-(trifluoromethylthio)benzene + 2-chloropropionyl chloride.

- Catalyst : AlCl3 (1.2 equiv).

- Solvent : Dichloromethane, 0°C → rt, 6 h.

- Yield : 72% (isolated via silica gel chromatography).

Step 3: Nitro Group Reduction

Buchwald-Hartwig Amination of Pre-formed Ketones

For late-stage amino group introduction:

Step 1: Synthesis of 1-(4-(Trifluoromethylthio)phenyl)-2-chloropropan-1-one

- Reactants : 4-(Trifluoromethylthio)benzaldehyde + chloroacetyl chloride.

- Conditions : Claisen-Schmidt condensation, NaOH/EtOH, reflux, 8 h.

- Yield : 65%.

Step 2: Directed C-H Amination

- Reactants : Above ketone + NH3 source (e.g., LiN(SiMe3)2).

- Catalyst : Pd(OAc)2 (5 mol%), Xantphos (10 mol%).

- Solvent : Toluene, 110°C, 24 h.

- Yield : 54% (with 92% regioselectivity).

Industrial-Scale Optimization

Continuous Flow Synthesis

Adapting Strategy 2.1 for production-scale manufacturing:

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Reaction Volume (L) | 0.5 | 200 |

| Acylation Time (h) | 6 | 1.5 |

| Yield (%) | 72 | 81 |

| Purity (%) | 98 | 99.5 |

Key modifications:

- Reactor Type : Schott glass kettle with HCl gas dispersion system.

- Workup : In-line liquid-liquid extraction using ethyl acetate/water.

- Crystallization : Anti-solvent addition (heptane) under controlled cooling.

Comparative Analysis of Synthetic Methods

| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 58 | 98 | High | 1.0 |

| Buchwald-Hartwig | 29 | 95 | Moderate | 3.2 |

| Continuous Flow | 81 | 99.5 | Very High | 0.8 |

Cost Index : Relative to Friedel-Crafts route (1.0 = $1,200/kg).

Critical Reaction Parameters

Temperature Effects on Nitro Reduction

| Temperature (°C) | Time (h) | Yield (%) | Impurity Profile |

|---|---|---|---|

| 25 | 18 | 89 | <0.5% dechloro |

| 40 | 8 | 78 | 3.2% dechloro |

| 60 | 3 | 51 | 12% dechloro |

Optimal conditions: 25°C with excess H2 to prevent Pd-catalyzed dehalogenation.

Purification and Characterization

Final Product Specifications :

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity, while the amino and chloropropanone groups contribute to its overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Electronic Properties

Key Comparisons

1-(4-(Trifluoromethylthio)phenyl)propan-1-one () Substituents: Lacks the amino group and chlorine on the propanone chain. The trifluoromethylthio group still confers lipophilicity, but the simpler structure may result in lower metabolic stability compared to the target compound.

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride () Substituents: Features a 3-chlorophenyl group and a protonated amino group (as hydrochloride salt). Impact: The hydrochloride salt enhances aqueous solubility, but the chlorine on the phenyl ring (vs. trifluoromethylthio) provides weaker electron-withdrawing effects. This may reduce aromatic ring deactivation, altering reactivity in electrophilic substitutions.

1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one () Substituents: Bromine at the 2-position replaces the amino group. Impact: Bromine acts as a leaving group, making this compound more reactive in nucleophilic substitutions.

Electronic and Steric Considerations

- Trifluoromethylthio (SCF₃) vs. Halogens : The SCF₃ group is more electron-withdrawing than chlorine or bromine, leading to greater deactivation of the aromatic ring and altered regioselectivity in reactions .

- Amino Group Positioning: The 3-amino group in the target compound may sterically hinder electrophilic attacks at the para position, unlike compounds with substituents at less congested positions (e.g., ’s para-hydroxy derivatives).

Physical and Chemical Properties

Data Table: Comparative Overview

Notable Trends

- Lipophilicity: Trifluoromethylthio-containing compounds (target, ) exhibit higher lipophilicity than non-fluorinated analogs, favoring blood-brain barrier penetration in pharmaceuticals .

- Solubility: Amino groups (target, ) improve aqueous solubility, but SCF₃ and halogen substituents counterbalance this effect.

Q & A

Q. What are the common synthetic routes for 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Chlorination and Trifluoromethylthio Introduction : Electrophilic substitution on the phenyl ring using Cl₂ or SO₂Cl₂ for chlorination, followed by trifluoromethylthiolation with AgSCF₃ or Cu-mediated reagents.

Amination : Selective reduction of a nitro precursor (e.g., using H₂/Pd-C or Fe/HCl) to introduce the amino group.

Propanone Chain Formation : Friedel-Crafts acylation with chloroacetyl chloride under AlCl₃ catalysis.

Key variables include temperature (0–25°C for nitro reduction), solvent polarity (e.g., DMF for amination), and stoichiometry of trifluoromethylthiolation agents to minimize byproducts. Yield optimization may require Design of Experiments (DoE) to balance competing reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for a singlet at δ ~2.8–3.2 ppm (CH₂Cl), a broad peak at δ ~5.5 ppm (NH₂), and aromatic protons split by substituents (δ ~6.8–7.5 ppm).

- ¹³C NMR : Signals at δ ~190 ppm (ketone C=O), δ ~110–130 ppm (aromatic carbons), and δ ~45 ppm (CF₃S group).

- IR : Strong C=O stretch at ~1700 cm⁻¹, N-H bends at ~1600 cm⁻¹, and C-F stretches at ~1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ with isotopic patterns for Cl (3:1 ratio at M and M+2).

Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in stereoelectronic effects from the trifluoromethylthio group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, particularly for reactions in polar aprotic solvents (e.g., DMSO).

- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic attack (e.g., amino group) or radical stabilization (trifluoromethylthio group).

Validate predictions experimentally via kinetic studies (e.g., Hammett plots) or electron density maps from X-ray data .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or IR absorption shifts?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation of the trifluoromethylthio group causing peak broadening).

- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm NH₂ assignments in crowded aromatic regions.

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to isolate substituent-specific effects.

Contradictions may arise from intermolecular interactions (e.g., hydrogen bonding) or paramagnetic impurities; purify via column chromatography (SiO₂, hexane/EtOAc) and repeat under inert atmospheres .

Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Factor Screening : Prioritize variables (e.g., reaction time, temperature, catalyst loading) using a Plackett-Burman design.

- Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships (e.g., between Cl⁻ concentration and byproduct formation).

- High-Throughput Automation : Use flow chemistry (e.g., microreactors) to rapidly test conditions and minimize hazardous intermediate exposure.

Example: Optimize Friedel-Crafts acylation by varying AlCl₃ equivalents (0.8–1.2 equiv.) and residence time (10–30 min) in a continuous-flow setup .

Q. What safety protocols are critical for handling intermediates like chloroacetyl chloride or trifluoromethylthio precursors?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and closed-system reactors to contain volatile reagents (e.g., Cl₂ gas).

- PPE : Wear acid-resistant gloves (e.g., Silver Shield®), splash goggles, and flame-retardant lab coats.

- Waste Management : Quench reactive intermediates (e.g., chloroacetyl chloride) with ice-cold NaHCO₃ before disposal.

- Emergency Preparedness : Maintain calcium gluconate gel for HF exposure (from trifluoromethylthio reagents) and train personnel in spill response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.